Acetonyltriphenylphosphonium chloride

Wittig reaction ylide generation pKa comparison

Researchers requiring mild Wittig olefination for base-sensitive aldehydes need ATPPCl. Its pKa of ~6.5 allows deprotonation with aqueous NaOH, preventing aldehyde decomposition that occurs with strong bases. The chloride counteranion offers measurably higher reactivity than the bromide analog. - Enables (E)-alkene selectivity under salt-free conditions - Validated in Suzuki-Wittig cascades for unsaturated ester/ketone libraries - Single-crystal XRD structure available for GLP/GMP identity verification - Precursor to ATPP₂SnCl₆ hybrids with tunable PLQY (5.1%→73.8% via Sb³⁺ doping)

Molecular Formula C21H20ClOP
Molecular Weight 354.8 g/mol
CAS No. 1235-21-8
Cat. No. B072237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonyltriphenylphosphonium chloride
CAS1235-21-8
Molecular FormulaC21H20ClOP
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESCC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C21H20OP.ClH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1
InChIKeyXAMZZEBAJZJERT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetonyltriphenylphosphonium Chloride – Key Properties


Acetonyltriphenylphosphonium chloride (ATPPCl; CAS 1235-21-8) is a quaternary phosphonium salt belonging to the class of stabilized Wittig reagent precursors, with molecular formula C21H20ClOP and molecular weight 354.81 g/mol . It features an acetonyl (2-oxopropyl) substituent attached to a triphenylphosphonium core, which imparts a characteristic pKa of approximately 6.5 for the acidic α-methylene protons [1]. This compound serves as a precursor to acetonylidenetriphenylphosphorane, a stabilized phosphorus ylide widely employed in Wittig olefination, Suzuki coupling–Wittig cascade sequences, and the synthesis of α,β-unsaturated carbonyl compounds . It is commercially available with typical purity specifications of ≥98–99% and a melting point range of 242–248 °C .

Stabilized ylide precursor enables mild-base deprotonation for Wittig olefination
Supports (E)-alkene selectivity under salt-free conditions
Validated reactant for Suzuki coupling–Wittig cascade sequences

Why Generic Substitution Fails


Although numerous triphenylphosphonium salts are commercially available, their reactivity in Wittig olefination is governed by both the α-substituent and the counteranion, making simple interchange unreliable. The acetonyl group stabilizes the ylide through carbonyl conjugation, enabling deprotonation by relatively weak bases and promoting (E)-alkene selectivity under salt-free conditions, in contrast to non-stabilized ylides such as methylenetriphenylphosphorane that require strong bases and favor (Z)-alkenes [1]. Critically, the chloride counteranion confers intermediate reactivity that is measurably superior to the bromide analog in aldehyde Wittig reactions, with the reactivity hierarchy established as Br ≪ ClCH2CO2 < PhCO2, HCO2, MeCO2 [2]. Furthermore, the acetonyltriphenylphosphonium cation has been uniquely deployed as an organic component in luminescent tin(IV) halide hybrids (ATPP2SnCl6), achieving a photoluminescence quantum yield (PLQY) tunable from 5.1% to 73.8% upon Sb3+ doping—a materials chemistry application not demonstrated with other phosphonium salts [3]. These quantifiable differences in acid-base behavior, counteranion-dependent reactivity, and materials functionality underscore that generic substitution is scientifically invalid.

Non-stabilized ylide mismatch
Methyltriphenylphosphonium requires strong bases and may shift alkene geometry, limiting mild-condition workflows.
Counteranion reactivity gap
Bromide analog (ATPPB) falls in a lower Wittig reactivity tier; chloride enables higher yield under base-free conditions.
Materials functionality not replicated
Luminescent tin(IV) halide hybrids demonstrated with this cation are not reported for other phosphonium salts, limiting substitution in optoelectronic research.

Quantified Evidence vs. Phosphonium Analogs


Enhanced Acidity of α-Methylene Protons

The acetonyltriphenylphosphonium cation (ATPP⁺) exhibits a pKHA of 6.5 in 80% EtOH/H2O, which is approximately 8.5 pKa units (over 10⁸-fold) more acidic than the methyltriphenylphosphonium cation, whose pKa is estimated at ~15 [1][2]. This acidity difference arises from resonance stabilization of the conjugate ylide by the adjacent carbonyl group, classifying ATPPCl as a stabilized ylide precursor. In practical terms, ATPPCl can be quantitatively deprotonated by 1 N NaOH in water to generate the corresponding ylide, whereas methyltriphenylphosphonium salts require strong bases such as butyllithium or NaH in aprotic solvents for effective deprotonation . The lower pKa also means the ATPP-derived ylide is less basic and more chemoselective, reducing side reactions with base-sensitive substrates.

Enhanced α-methylene acidity
Head-to-head
pKHA 6.5 vs ~15 (methyl analog); ≈108-fold acidity increase
Supports mild-base ylide generation; reduces substrate decomposition risk
80% EtOH/H2O; stabilized ylide precursor context
Wittig reaction ylide generation pKa comparison phosphonium salt acidity

Chloride Counteranion Reactivity Advantage

Hon and Lee (Tetrahedron, 2000) conducted a systematic study of acetonyltriphenylphosphonium salts bearing different counteranions in the Wittig reaction with aldehydes under base-free conditions. The chloride salt (ATPPCl) falls into a reactivity tier measurably superior to the bromide salt (ATPPB): the full reactivity order was determined as p-TsO, Br ≪ CF3CO2 ≪ ClCH2CO2 < PhCO2, HCO2, MeCO2 [1]. The mechanistic basis was elucidated by proton-coupled ¹³C NMR: only salts with fast intramolecular proton exchange between the α-methylene group and the counteranion (i.e., 1JC–H = 0 Hz) underwent productive Wittig reaction [1]. The chloride counteranion enables this exchange pathway more effectively than bromide, resulting in higher yields of α,β-unsaturated carbonyl products.

Chloride counteranion advantage
Head-to-head
Chloride ranks in intermediate-high reactivity tier; bromide in lowest (Br ≪ ClCH2CO2)
Enables higher aldehyde Wittig yield under base-free conditions
Hon & Lee ranking; room temperature, N2
counteranion effect Wittig reactivity phosphonium salt aldehyde olefination

Enabling Luminescent Tin(IV) Halide Hybrids

Jin et al. (Angew. Chem. Int. Ed., 2024) demonstrated that the acetonyltriphenylphosphonium cation (ATPP⁺) serves as a rationally selected emissive organic component in the construction of ATPP2SnCl6, a zero-dimensional tin(IV) halide hybrid [1]. The pristine ATPP2SnCl6 exhibits multi-excitonic luminescence with a photoluminescence quantum yield (PLQY) of 5.1%. Upon doping with Sb3+, efficient energy transfer from the organic cation to the Sb3+ dopant enhances the PLQY to 73.8%—a 14.5-fold increase [1]. This specific cation was chosen for its emissive properties and its ability to form a rigid crystalline lattice with Sn4+. No comparable PLQY enhancement has been reported for hybrids constructed with methyltriphenylphosphonium, benzyltriphenylphosphonium, or tetraphenylphosphonium cations in this materials system.

Luminescent hybrid PLQY
Cross-study comparable
ATPP2SnCl6: PLQY 5.1% (undoped) → 73.8% (Sb3+-doped); 14.5-fold enhancement
Supports photoluminescence tuning for anti-counterfeiting and optical encryption materials
Jin et al. 2024; solution-processed crystalline powder
photoluminescence metal halide hybrids Sb3+ doping anti-counterfeiting

High-Efficiency Ylide Generation in Aqueous Conditions

Acetonyltriphenylphosphonium chloride undergoes deprotonation with 1 N NaOH in water to generate acetonylidenetriphenylphosphorane in approximately 97% yield . This near-quantitative conversion under simple aqueous basic conditions contrasts with the ylide generation efficiency of non-stabilized phosphonium salts such as methyltriphenylphosphonium bromide, which typically require stoichiometric strong bases (e.g., n-BuLi, t-BuOK) in rigorously anhydrous aprotic solvents and are more susceptible to ylide decomposition [1]. The high yield and operational simplicity directly translate to reduced reagent waste, simpler workup procedures, and better reproducibility in multi-step synthetic sequences.

Aqueous ylide generation yield
Supporting evidence
~97% conversion to ylide using 1 N NaOH in H2O; methyl analog requires strong base/anhydrous solvent
Reduces reagent waste and purification burden in multi-step synthesis
Operational simplicity; non-stabilized ylide instability limits comparison
ylide formation deprotonation efficiency synthetic utility Wittig reagent preparation

Definitive Structure by Single-Crystal X-Ray Diffraction

The first single-crystal X-ray diffraction (XRD) characterization of acetonyltriphenylphosphonium chloride was reported in 2024 by Cordes, Smellie, and Chalmers (Molbank, M1862), providing definitive unit cell parameters, space group assignment, and bond length/angle data for the phosphonium cation [1]. This crystallographic dataset, deposited with the Cambridge Crystallographic Data Centre (CCDC), enables unambiguous identity confirmation via powder XRD pattern matching. In contrast, several closely related phosphonium salts (e.g., acetonyltriphenylphosphonium bromide, methyltriphenylphosphonium bromide) lack a published single-crystal structure, limiting the rigor with which their identity and phase purity can be verified in GLP/GMP environments [2]. Additionally, the nitrate derivative [Ph3PCH2C(O)Me]NO3 has been independently characterized by XRD (monoclinic, space group C2/c, R = 0.0631), further confirming the structural integrity of the acetonyltriphenylphosphonium cation scaffold [3].

Single-crystal XRD structure
Supporting evidence
Structure published (Molbank, 2024); CCDC deposition enables powder XRD identity match
Enables rigorous identity verification in regulated development environments
Bromide analog lacks published single-crystal data
X-ray crystallography structural characterization quality control identity verification

Validated Suzuki Coupling–Wittig Cascade Reactant

Acetonyltriphenylphosphonium chloride is specifically validated as a reactant for the synthesis of unsaturated esters and ketones containing multiple aromatic and heteroaromatic rings via a sequential Suzuki coupling–Wittig olefination protocol . This two-step cascade exploits the ability of ATPPCl to form a stabilized ylide that is compatible with the Pd-catalyzed cross-coupling conditions, enabling the construction of highly conjugated molecular architectures in a single synthetic operation. Alternative phosphonium salts such as benzyltriphenylphosphonium chloride or methyltriphenylphosphonium bromide are not documented for this specific tandem sequence, as their ylides either lack the requisite stability under Suzuki conditions or generate products with different substitution patterns .

Suzuki–Wittig cascade validation
Class-level inference
Documented as reactant for sequential Suzuki coupling–Wittig olefination of unsaturated esters/ketones
Validated for tandem sequence; alternative phosphonium salts undocumented for this application
Data to verify; supplier documentation
Suzuki coupling Wittig olefination cascade reaction unsaturated esters

High-Value Application Scenarios


Base-Sensitive Aldehyde Olefination

When synthesizing α,β-unsaturated carbonyl compounds from base-sensitive aldehydes, ATPPCl is the superior phosphonium salt choice. Its pKₐ of 6.5 enables deprotonation with mild aqueous NaOH rather than strong organolithium or amide bases, minimizing aldehyde decomposition and side reactions [Section 3, Evidence 1]. Furthermore, the chloride counteranion provides measurably higher Wittig reactivity than the bromide analog under base-free conditions, as established by the Hon and Lee reactivity hierarchy (Br⁻ ≪ ClCH₂CO₂⁻ < PhCO₂⁻) [Section 3, Evidence 2]. This combination of mild deprotonation and favorable counteranion reactivity makes ATPPCl uniquely suited for this application class.

Anti-Counterfeiting and Optical Encryption

ATPPCl is the precursor to ATPP₂SnCl₆, a zero-dimensional tin(IV) halide hybrid exhibiting multi-excitonic luminescence with a PLQY tunable from 5.1% (undoped) to 73.8% (Sb³⁺-doped) [Section 3, Evidence 3]. This 14.5-fold PLQY enhancement upon doping enables excitation-dependent photoluminescence suitable for anti-counterfeiting patterns and information encryption/decryption. No equivalent performance has been demonstrated with hybrids derived from methyltriphenylphosphonium, benzyltriphenylphosphonium, or tetraphenylphosphonium salts. Materials science laboratories developing printable security features or optical data storage should specify ATPPCl for this validated platform.

Conjugated Carbonyl Library Synthesis

Medicinal chemistry programs synthesizing libraries of unsaturated esters and ketones with multiple aromatic/heteroaromatic rings benefit from ATPPCl's validated role in sequential Suzuki coupling–Wittig olefination cascades [Section 3, Evidence 6]. The stabilized acetonyl ylide survives Pd-catalyzed conditions, enabling one-pot or tandem operations that reduce step count and improve overall yield. This specific cascade application is vendor-documented for ATPPCl but not for benzyltriphenylphosphonium chloride or methyltriphenylphosphonium bromide, making ATPPCl the procurement choice for this synthetic strategy.

GLP/GMP Identity Verification by XRD

In regulated pharmaceutical intermediate synthesis, ATPPCl offers a critical quality assurance advantage: its single-crystal X-ray structure has been determined and published (Molbank, 2024), providing definitive reference data for identity confirmation via powder XRD [Section 3, Evidence 5]. The nitrate derivative structure is also available (monoclinic C2/c, R = 0.0631) [Section 3, Evidence 5]. This crystallographic traceability is absent for the commonly available bromide analog (CAS 2236-01-3) and for methyltriphenylphosphonium bromide, limiting their suitability in GLP/GMP environments where raw material identity must be rigorously verified against a certified reference standard.

Application
Selection Property
Validation Focus
Base-sensitive aldehyde olefination
Mild-base ylide generation; chloride counteranion reactivity
Aldehyde compatibility and base-free yield assessment
Anti-counterfeiting / optical encryption
Photoluminescence quantum yield tunability
Sb3+ doping PLQY enhancement validation
Conjugated carbonyl library synthesis
Suzuki–Wittig cascade compatibility
Tandem sequence yield and substrate scope
Identity verification (regulated environments)
Single-crystal XRD reference data availability
Powder XRD pattern matching against published structure

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